molecular formula C12H16ClN B13309762 [1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine

[1-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine

Cat. No.: B13309762
M. Wt: 209.71 g/mol
InChI Key: VCILTACDKQHNQF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This compound is characterized by the presence of a chlorophenyl group, an ethyl group, and a cyclopropylmethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors. It is used in biochemical assays to understand its effects on cellular processes .

Medicine: In medicinal chemistry, 1-(4-Chlorophenyl)ethylamine is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting specific diseases .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of certain industrial products where its unique chemical properties are advantageous .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence signaling pathways related to neurotransmission and cellular metabolism .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-(4-Chlorophenyl)ethylamine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropylmethyl group enhances its stability and influences its interaction with molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

1-(4-Chlorophenyl)ethylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of amines characterized by the presence of a chlorophenyl group and a cyclopropylmethyl moiety, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Chlorophenyl)ethylamine can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}ClN
  • Molecular Weight : 219.72 g/mol
  • Structure : The compound features a chlorophenyl group attached to an ethyl chain, which is further connected to a cyclopropylmethyl amine.

The biological activity of 1-(4-Chlorophenyl)ethylamine is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Research indicates that compounds with similar structures can act as ligands, modulating receptor activity and influencing signaling pathways associated with mood regulation and neuroprotection.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound may selectively interact with dopamine receptors, particularly D2 and D3 subtypes, which are crucial for regulating mood and behavior.
  • Neuroprotective Effects : Studies suggest that compounds in this class can protect dopaminergic neurons from degeneration, potentially offering therapeutic benefits in neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of 1-(4-Chlorophenyl)ethylamine. Variations in the structure can significantly alter its pharmacological profile.

Compound VariationNotable Activity
Presence of Methoxy GroupEnhanced receptor binding affinity
Substitution on Cyclopropyl RingModulation of CNS activity
Alterations in Chlorophenyl PositionChanges in selectivity towards dopamine receptors

Case Studies and Research Findings

Several studies have explored the biological effects of 1-(4-Chlorophenyl)ethylamine and its analogs:

  • Dopamine Receptor Agonism :
    • A study demonstrated that compounds structurally similar to 1-(4-Chlorophenyl)ethylamine exhibited potent agonistic activity at D3 dopamine receptors, promoting β-arrestin translocation and G protein activation. These findings suggest potential applications in treating neuropsychiatric disorders .
  • Antidepressant Effects :
    • Research has indicated that amines with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties :
    • Compounds analogous to 1-(4-Chlorophenyl)ethylamine have shown promise in reducing inflammation through inhibition of pro-inflammatory mediators, indicating potential therapeutic applications in inflammatory diseases.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(cyclopropylmethyl)ethanamine

InChI

InChI=1S/C12H16ClN/c1-9(14-8-10-2-3-10)11-4-6-12(13)7-5-11/h4-7,9-10,14H,2-3,8H2,1H3

InChI Key

VCILTACDKQHNQF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCC2CC2

Origin of Product

United States

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